molecular formula C14H18N2O2 B2481240 N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide CAS No. 2320444-65-1

N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide

Cat. No.: B2481240
CAS No.: 2320444-65-1
M. Wt: 246.31
InChI Key: MGOQQZDCHJXKOM-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to an oxolane ring through a carboxamide linkage. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring, followed by the introduction of the cyclopropyl group. The oxolane ring is then attached through a carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h3,6,8,11,13H,1-2,4-5,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOQQZDCHJXKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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